Superior In-Silico Binding Affinity of N4-Methoxybenzyl Pyrazinones Versus N4-Ethyl Analogs at InhA
In a 2024 computational study comparing eight pyrazinone derivatives against Mycobacterium tuberculosis InhA, compounds bearing an N4-methoxybenzyl substituent achieved higher docking scores and more favourable MMGBSA binding free energies than their N4-ethyl counterparts, irrespective of the C6 substituent (thiophenyl, phenyl, or chloro). The study explicitly states: 'N4-methoxybenzyl derivatives exhibit higher docking scores than their N4-ethyl counterparts' and 'pyrazinone derivatives with N4-methoxybenzyl substitution exhibit stronger binding to InhA, compared to those containing N4-ethyl substitution.' The parent scaffold of 849200-64-2 positions the 4-methoxybenzyl group at the N1 position, directly corresponding to the N4 designation in the study [1].
| Evidence Dimension | In-silico docking score and MMGBSA binding energy |
|---|---|
| Target Compound Data | N4-methoxybenzyl pyrazinone class: higher docking scores and stronger binding energies (exact numerical values not provided in abstract; full data in manuscript) |
| Comparator Or Baseline | N4-ethyl pyrazinone analogs: lower docking scores and weaker binding |
| Quantified Difference | Directional superiority consistently observed across all C6 substitution variants |
| Conditions | AutoDock Vina docking into InhA crystal structure (PDB: 4TZK); MMGBSA calculations following 500 ns MD simulations; comparison benchmarked against isoniazid |
Why This Matters
For procurement decisions in anti-tubercular drug discovery, selecting the N1-(4-methoxybenzyl) building block (849200-64-2) over an N1-ethyl variant is supported by computational evidence that this substituent class yields stronger target engagement, increasing the probability of identifying a validated hit.
- [1] Goel, A., Negi, I., Aggarwal, S., Pandey, A. G., & Sharma, P. (2024). Towards the Development of Better Therapeutic Agents for Mycobacterium Tuberculosis: Computational Design and Evaluation of Pyrazinone Derivatives as Inhibitors of Enoyl Acyl Carrier Protein Reductase. SSRN. DOI: 10.2139/ssrn.4850979. View Source
